(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone
CAS No.:
Cat. No.: VC14961398
Molecular Formula: C18H17ClN4OS
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN4OS |
|---|---|
| Molecular Weight | 372.9 g/mol |
| IUPAC Name | (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone |
| Standard InChI | InChI=1S/C18H17ClN4OS/c19-10-1-4-14-12(7-10)13-8-23(6-5-15(13)21-14)17(24)16-9-25-18(22-16)20-11-2-3-11/h1,4,7,9,11,21H,2-3,5-6,8H2,(H,20,22) |
| Standard InChI Key | SLYJMGZAXHZQOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=NC(=CS2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Introduction
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule that combines elements of pyridoindole and thiazole rings. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.
Synthesis and Preparation
The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone typically involves multi-step reactions, including the formation of the pyridoindole core and the thiazole moiety, followed by their coupling.
Synthesis Steps:
-
Formation of Pyridoindole Core:
-
This involves the cyclization of appropriate precursors to form the pyridoindole ring system.
-
Chlorination at the 8-position is typically achieved through electrophilic aromatic substitution.
-
-
Formation of Thiazole Moiety:
-
The thiazole ring is often synthesized from a suitable aldehyde and thioamide.
-
Cyclopropylamine is introduced to form the 2-(cyclopropylamino)thiazole.
-
-
Coupling Reaction:
-
The pyridoindole and thiazole components are coupled using a suitable carbonylation reaction, such as a Friedel-Crafts acylation.
-
Biological Activities
Research into the biological activities of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is ongoing, but compounds with similar structures have shown potential in various therapeutic areas, including:
-
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.
-
Anticancer Activity: Pyridoindole compounds have been studied for their potential anticancer effects.
-
Neuroprotective Effects: Some pyridoindoles exhibit neuroprotective properties.
Biological Activity Data
| Biological Activity | Compound | Assay/Model | Result |
|---|---|---|---|
| Antimicrobial | Thiazole analogs | Disk diffusion assay | Inhibited bacterial growth |
| Anticancer | Pyridoindole analogs | Cell viability assay | Reduced cancer cell viability |
| Neuroprotective | Pyridoindole derivatives | Neuroprotection assays | Protected neurons from damage |
Chemical Property Data
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, DMF |
| Stability | Stable under normal conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume